molecular formula C15H14ClFN4O2 B2541959 N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903712-40-2

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2541959
CAS No.: 1903712-40-2
M. Wt: 336.75
InChI Key: HRMUAUVRZNRBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core strategically substituted with a morpholine ring and a carboxamide linkage to an aromatic aniline derivative. This structure incorporates two privileged pharmacophores in medicinal chemistry: the pyrimidine ring, a key scaffold in nucleic acids and many approved drugs, and the morpholine moiety, known to enhance solubility and influence pharmacokinetic properties . The specific inclusion of a 4-chloro-2-fluorophenyl group is a common structural motif in the design of compounds targeting kinase enzymes and other biologically relevant targets.Pyrimidine-carboxamide derivatives have demonstrated significant potential in pharmacological research, particularly as inhibitors of key protein kinases and ion channels. Compounds with this core structure have been investigated as potent, state-dependent sodium channel blockers for the treatment of neuropathic, inflammatory, and postsurgical pain states . Furthermore, closely related morpholinopyrimidine analogs are being actively explored for their utility in cancer research, acting as inhibitors of pivotal enzymes such as phosphatidylinositol 3-kinase (PI3K) and microtubule affinity-regulating kinase 4 (MARK4) . The MARK4 enzyme, for instance, is a serine/threonine kinase that is overexpressed in Alzheimer's disease, making it a promising target for therapeutic intervention in neurodegenerative conditions . This compound is supplied as a high-purity material for research purposes to support these and other investigative avenues in drug discovery and chemical biology. Intended Research Applications: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is designed for in vitro applications in laboratory settings, including but not limited to:* Hit-to-Lead Optimization: Serving as a starting point or intermediate for the synthesis of novel compounds in medicinal chemistry campaigns.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4O2/c16-10-1-2-12(11(17)7-10)20-15(22)13-8-14(19-9-18-13)21-3-5-23-6-4-21/h1-2,7-9H,3-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMUAUVRZNRBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-morpholinopyrimidine.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents such as carboxylic acid derivatives and amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Evidence Source
N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide Pyrimidine 6-morpholine, 4-(4-chloro-2-fluorophenyl)carboxamide N/A
NSC777205 Benzo[e][1,3]oxazine-2,4-dione 3-(4-chloro-2-fluorophenyl), 7-unsubstituted
NSC777207 Benzo[e][1,3]oxazine-2,4-dione 3-(4-chloro-2-fluorophenyl), 7-methoxy
N-[(2-chloro-6-fluorophenyl)methyl]-N,2-dimethylpyrimidine-4-carboxamide Pyrimidine 2-methyl, N-methyl-N-(2-chloro-6-fluorobenzyl)carboxamide
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazopyridazine 2-cyclopropyl, 6-(4-chloro-2-fluorophenyl)carboxamide

Key Observations :

  • Core Impact: The pyrimidine core (target compound) offers planar geometry for target binding, while benzooxazine-dione (NSC777205/207) introduces rigidity.
  • Substituent Positioning : The 4-chloro-2-fluorophenyl group (target compound) differs from 2-chloro-6-fluorophenyl (), altering steric and electronic profiles. Meta-fluorine in the target compound may improve metabolic stability compared to ortho-substituted analogs .

Physicochemical and Pharmacokinetic Properties

Compound Name logP Molecular Weight (g/mol) BBB Permeability Solubility Evidence Source
NSC777205 3.2 307.7 High (2× NSC777207) Moderate (amorphous dispersion possible)
NSC777207 3.5 337.7 Moderate Low
N-[(2-chloro-6-fluorophenyl)methyl]-N,2-dimethylpyrimidine-4-carboxamide 2.8 293.7 Not reported Enhanced via methyl groups
Target Compound (Predicted) ~3.0 ~335.8 Likely moderate Moderate (morpholine enhances solubility) N/A

Key Observations :

  • Morpholine Contribution : The morpholine group in the target compound likely improves aqueous solubility compared to benzooxazine-dione derivatives (NSC777205/207), which rely on methoxy groups for solubility modulation .
  • BBB Penetration : Fluorophenyl derivatives generally exhibit BBB permeability (e.g., NSC777205’s high BBB penetration), suggesting the target compound may share this trait .

Formulation Strategies

  • Solid Dispersions : highlights solid dispersions for fluorophenyl compounds to address poor solubility. The target compound, with moderate predicted solubility, may benefit from similar strategies (e.g., spray drying) .
  • Crystallinity : Crystal packing in fluorophenyl-pyrimidine derivatives () is influenced by substituents. The morpholine group may reduce crystallinity, enhancing bioavailability compared to rigid benzooxazine-diones .

Biological Activity

N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key intermediates such as 4-chloro-2-fluoroaniline and 6-morpholinopyrimidine are prepared and coupled through acylation reactions. The reaction conditions may include various catalysts and solvents to optimize yield and purity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory properties of morpholinopyrimidine derivatives, including this compound. These compounds demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. Specifically, the compound was found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, indicating its potential as a therapeutic agent for inflammation-related disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the inhibition of key protein kinases such as VEGFR-2 and AKT, crucial for cancer cell survival and proliferation. The compound's ability to induce S phase cell cycle arrest further underscores its potential in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of iNOS and COX-2 : The compound binds to the active sites of these enzymes, leading to reduced inflammatory responses.
  • Kinase Inhibition : By inhibiting VEGFR-2 and AKT, the compound disrupts signaling pathways essential for cancer cell growth.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its antiproliferative effects.

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffectReference
Anti-inflammatoryiNOSInhibition of NO production
Anti-inflammatoryCOX-2Reduced expression
AnticancerVEGFR-2Inhibition (IC50 = 0.075 µM)
AnticancerAKTInhibition (IC50 = 4.60 µM)
Apoptosis InductionVarious pathwaysInduction in cancer cells

Case Studies

  • Study on Inflammatory Response : A study assessed the effects of this compound on RAW 264.7 macrophages stimulated with LPS. Results indicated a significant decrease in iNOS and COX-2 levels, suggesting strong anti-inflammatory potential .
  • Anticancer Evaluation : Another study focused on the compound's effects on HepG2 liver cancer cells, demonstrating its ability to induce apoptosis and inhibit cell growth through specific kinase pathways .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-chloro-2-fluorophenyl)-6-morpholinopyrimidine-4-carboxamide?

Synthesis typically involves multi-step routes starting with pyrimidine core functionalization. Key steps include:

  • Coupling reactions : Amide bond formation between pyrimidine-4-carboxylic acid derivatives and substituted anilines under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
  • Morpholine introduction : Nucleophilic substitution or Buchwald–Hartwig amination to attach the morpholino group at the 6-position of the pyrimidine ring .
  • Fluorophenyl group incorporation : Suzuki-Miyaura cross-coupling or direct halogenation of pre-functionalized intermediates . Critical intermediates include 4-chloro-6-morpholinopyrimidine and 4-fluoro-2-chloroaniline derivatives.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 12.8° between pyrimidine and fluorophenyl planes), and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
  • NMR spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR confirm substituent positions and electronic environments, such as the deshielding effect of the fluorine atom .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are used to evaluate its biological activity?

  • Enzyme inhibition assays : Target-specific kinases or proteases (e.g., IC50_{50} determination via fluorescence polarization) .
  • Antimicrobial screening : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity studies : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HepG2, MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How do crystallographic data inform the compound’s stability and reactivity?

  • Dihedral angles : Conformational rigidity (e.g., 86.1° twist between morpholino and fluorophenyl groups) impacts solubility and binding pocket compatibility .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (2.8–3.0 Å) stabilize the planar pyrimidine core, reducing susceptibility to hydrolysis .
  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter dissolution rates and bioavailability, requiring controlled recrystallization (e.g., solvent-antisolvent methods) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Morpholino modification : Replacing morpholine with piperazine increases polarity, enhancing aqueous solubility but reducing blood-brain barrier penetration .
  • Fluorophenyl substitution : Para-chloro/meta-fluoro configurations improve target affinity (e.g., 10-fold higher inhibition of WDR5 compared to non-fluorinated analogs) .
  • Pyrimidine core diversification : Introducing methyl or trifluoromethyl groups at the 5-position enhances metabolic stability in hepatic microsome assays .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and clearance rates. For example, poor oral absorption (e.g., <20% in rodent models) may explain reduced in vivo activity despite potent in vitro IC50_{50} values .
  • Metabolite identification : LC-MS/MS analysis detects active/inactive metabolites (e.g., morpholine ring oxidation) that influence efficacy .
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes improve solubility and tissue penetration .

Q. How to design in vivo studies balancing pharmacokinetics and toxicity?

  • Dose-ranging studies : Start with 1/10th of the maximum tolerated dose (MTD) from acute toxicity assays (e.g., 50 mg/kg in mice) .
  • Toxicokinetics : Monitor plasma concentrations and organ histopathology (e.g., liver/kidney function markers) over 14–28 days .
  • Biodistribution imaging : Radiolabel the compound (e.g., 18F^{18}\text{F} isotope) to track accumulation in target tissues via PET/CT .

Q. What computational approaches aid in rational drug design for this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., WDR5) using AutoDock Vina, focusing on halogen bonding between fluorine and Arg residues .
  • MD simulations : Analyze conformational dynamics (e.g., 100-ns trajectories) to predict stability under physiological conditions .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Hammett constants) with antimicrobial activity to prioritize analogs .

Q. How do fluorinated substituents influence target selectivity?

  • Electrostatic effects : Fluorine’s high electronegativity strengthens hydrogen bonds with backbone amides (e.g., in kinase ATP-binding pockets) .
  • Lipophilicity : The 4-chloro-2-fluorophenyl group increases logP by 0.5–1.0 units, enhancing membrane permeability but risking off-target binding to serum albumin .
  • Metabolic resistance : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t1/2_{1/2} = 8.2 hrs vs. 3.1 hrs for non-fluorinated analogs) .

Q. What challenges arise from polymorphic forms, and how are they addressed?

  • Dissolution variability : Form I (high-energy polymorph) exhibits 2x faster dissolution than Form II but is hygroscopic, requiring anhydrous processing .
  • Stability testing : Accelerated aging (40°C/75% RH for 6 months) identifies degradation pathways (e.g., morpholine ring cleavage) .
  • Crystallization control : Use additives (e.g., PVP) to inhibit undesired polymorph nucleation during cooling crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.